2-Methyl-2-(2-oxocyclopentyl)propanenitrile
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Overview
Description
2-Methyl-2-(2-oxocyclopentyl)propanenitrile is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of a nitrile group and a cyclopentanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile typically involves the reaction of 2-oxocyclopentanone with an appropriate nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the nitrile precursor, followed by nucleophilic addition to the carbonyl group of 2-oxocyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-oxocyclopentyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
2-Methyl-2-(2-oxocyclopentyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The cyclopentanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxocyclopentyl)acetate
- Ethyl (2-oxocyclopentyl)acetate
- Methyl 2-(benzylthio)acetate
- Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate
Uniqueness
This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-2-(2-oxocyclopentyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,6-10)7-4-3-5-8(7)11/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCBWLCFUJHKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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